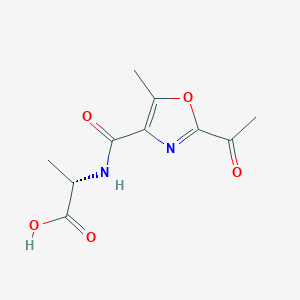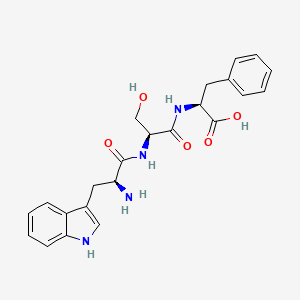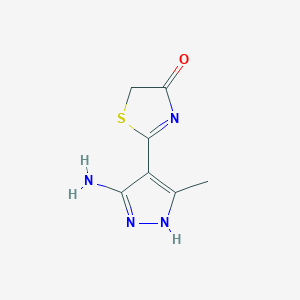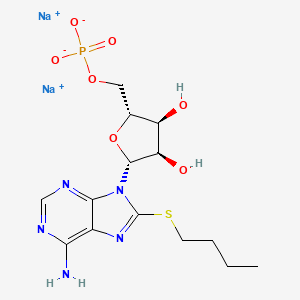![molecular formula C17H14INO2 B12898649 N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-55-9](/img/structure/B12898649.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodobenzamide moiety allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-tumor effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Acetylbenzofuran-3-yl) methacrylamide: Another benzofuran derivative with similar biological activities.
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Known for its anti-cancer properties.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific applications.
Propiedades
Número CAS |
920537-55-9 |
|---|---|
Fórmula molecular |
C17H14INO2 |
Peso molecular |
391.20 g/mol |
Nombre IUPAC |
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
Clave InChI |
CFLXGFPZSMNZTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


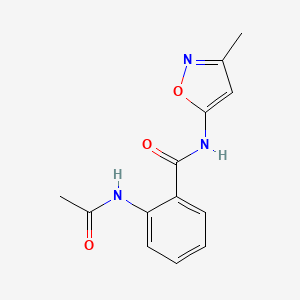
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
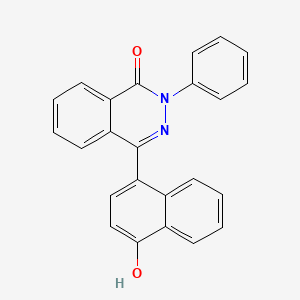
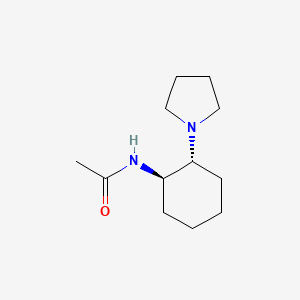

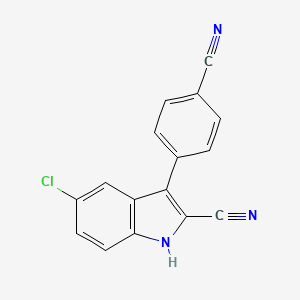
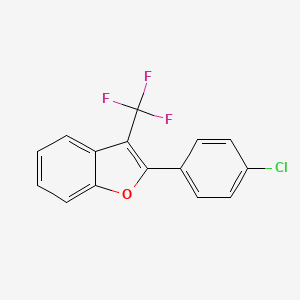
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
